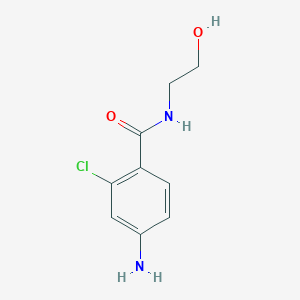

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

Description

Properties

IUPAC Name |

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-8-5-6(11)1-2-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEMAFTVHUIAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide. As a Senior Application Scientist, the following sections are structured to deliver not just data, but also to provide context and causality behind the presented information, grounded in established chemical principles. Given the limited availability of experimental data for this specific compound, this guide combines theoretical predictions, data from structurally similar molecules, and well-established experimental methodologies to offer a robust starting point for research and development activities. Every effort has been made to ensure the scientific integrity of this document by referencing authoritative sources.

Chemical Identity and Structure

This compound is a substituted benzamide with the molecular formula C₉H₁₁ClN₂O₂. Its structure features a benzene ring substituted with an amino group, a chlorine atom, and a carboxamide group. The amide nitrogen is further substituted with a 2-hydroxyethyl group.

IUPAC Name: this compound CAS Numbers: 1094559-63-3, 1221724-09-9[1] Molecular Formula: C₉H₁₁ClN₂O₂ Molecular Weight: 214.65 g/mol

The presence of amino, chloro, and hydroxyethyl functional groups suggests potential for a diverse range of chemical reactions and biological interactions. The aromatic amine and the amide linkage are key structural features that are prevalent in many biologically active compounds.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties and Data from Related Compounds

| Property | This compound (Predicted) | 4-chloro-N-(2-hydroxyethyl)benzamide[2] | 4-amino-N-(2-hydroxyethyl)benzamide[3] |

| Molecular Weight | 214.65 g/mol | 199.63 g/mol | 180.20 g/mol |

| Appearance | White to off-white solid | Data not available | Data not available |

| Melting Point | Not available | Data not available | Data not available |

| Boiling Point | Not available | Data not available | Data not available |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Data not available | Data not available |

| pKa | Not available | Data not available | Data not available |

| LogP (XLogP3) | Not available | 0.7 | -0.6 |

The predicted solubility is based on the general characteristics of benzamide derivatives. The presence of the polar hydroxyl and amino groups should confer some aqueous solubility, while the chlorinated benzene ring provides lipophilic character.

Synthesis and Purification

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be designed based on established benzamide synthesis methodologies. The proposed pathway involves two key steps: the amidation of a substituted benzoic acid derivative followed by the reduction of a nitro group.

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol: A Hypothetical Synthesis

Causality behind Experimental Choices: This protocol is designed for high yield and purity. The choice of a coupling agent in the first step is critical for efficient amide bond formation. Thionyl chloride (SOCl₂) is a common choice for converting the carboxylic acid to a more reactive acyl chloride intermediate. Alternatively, carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole) can be used for milder reaction conditions. The subsequent reduction of the nitro group is a standard transformation; tin(II) chloride in hydrochloric acid is a classical and effective method. Catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst offers a cleaner alternative.

Step 1: Synthesis of 4-nitro-2-chloro-N-(2-hydroxyethyl)benzamide (Intermediate)

-

To a solution of 4-nitro-2-chlorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy).

-

In a separate flask, dissolve ethanolamine (1.5 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents) in the same solvent.

-

Slowly add the freshly prepared acid chloride solution to the ethanolamine solution at 0 °C.

-

Let the reaction proceed at room temperature overnight.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the intermediate, 4-nitro-2-chloro-N-(2-hydroxyethyl)benzamide (1 equivalent), in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectral Analysis (Predicted)

While experimental spectra for this compound are not available, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons: The benzene ring is expected to show three protons. The proton ortho to the amino group and meta to the chlorine will likely appear as a doublet. The proton meta to the amino group and ortho to the chlorine will also be a doublet. The proton between the chloro and carboxamide groups will likely be a singlet or a narrowly split multiplet. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups.

-

-CH₂-CH₂- Protons: The two methylene groups of the hydroxyethyl chain will likely appear as two triplets, integrating to two protons each, due to coupling with each other. The methylene group attached to the nitrogen will be deshielded compared to the one attached to the oxygen.

-

-NH₂ and -OH Protons: The amino and hydroxyl protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The amide -NH- proton will likely appear as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy:

-

The spectrum should display 9 distinct carbon signals corresponding to the 9 carbon atoms in the molecule.

-

The carbonyl carbon of the amide will be the most downfield signal.

-

The aromatic carbons will have chemical shifts determined by the attached substituents.

-

The two methylene carbons of the hydroxyethyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy:

-

N-H Stretching: The amino group should show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The amide N-H stretch will also be in this region.

-

O-H Stretching: A broad absorption band for the hydroxyl group is expected around 3200-3600 cm⁻¹.

-

C=O Stretching: A strong absorption band for the amide carbonyl group should be present around 1640-1680 cm⁻¹.

-

C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry:

-

The molecular ion peak (M⁺) should be observed at m/z 214.

-

An (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak is expected due to the isotopic abundance of ³⁷Cl.

-

Fragmentation patterns would likely involve the loss of the hydroxyethyl group and cleavage of the amide bond.

Potential Applications and Biological Activity

While no specific biological activities or applications have been documented for this compound, its structural motifs are present in a variety of pharmacologically active molecules.

-

Drug Development Intermediate: Substituted benzamides are common intermediates in the synthesis of more complex pharmaceutical compounds. The functional groups on this molecule (amino, chloro, hydroxyl) provide multiple points for further chemical modification.

-

Potential as an HDAC Inhibitor: Some benzamide derivatives have shown activity as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.

-

Antimicrobial Potential: The benzamide scaffold is also found in some compounds with antimicrobial properties.

Further research is required to explore the biological profile of this compound. In vitro screening against various cell lines and microbial strains would be a logical first step in assessing its potential therapeutic value.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical with unknown toxicological properties. The safety information for related benzamide derivatives suggests the following potential hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and necessary safety precautions. It is imperative that researchers supplement the information in this guide with their own experimental data to fully characterize this molecule and explore its potential applications.

References

-

Chemspace. This compound. Available at: [Link]

-

PubChem. 4-Chloro-N-(2-hydroxyethyl)benzamide. Available at: [Link]

-

PubChem. 4-amino-N-(2-hydroxyethyl)benzamide. Available at: [Link]

Sources

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide CAS 1094559-63-3

An In-depth Technical Guide to 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide (CAS 1094559-63-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted benzamide with potential applications in medicinal chemistry and materials science. Its structure, featuring a chloro-substituted aminobenzoic acid core linked to an amino alcohol via an amide bond, presents a versatile scaffold for further chemical modification. This guide provides a comprehensive overview of a proposed synthetic route, characterization considerations, and potential biological significance of this compound, drawing upon established chemical principles and data from structurally related molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1094559-63-3 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | |

| InChI Key | HDEMAFTVHUIAPM-UHFFFAOYSA-N | |

| Physical Form | Powder (predicted) | |

| Storage Temperature | Room Temperature |

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from 2-chloro-4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, yielding the key intermediate 4-amino-2-chlorobenzoic acid. The second step is an amide coupling reaction between this intermediate and 2-aminoethanol.

Step 1: Synthesis of 4-Amino-2-chlorobenzoic Acid

The reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid is a critical initial step. Several methods can be employed for this transformation, with catalytic hydrogenation or chemical reduction being the most common. Reduction with tin(II) chloride in an acidic medium is a classic and effective method for converting aromatic nitro compounds to anilines.

Experimental Protocol: Reduction of 2-chloro-4-nitrobenzoic acid with Tin(II) Chloride

This protocol details a laboratory-scale synthesis of 4-amino-2-chlorobenzoic acid.

Materials:

-

2-chloro-4-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4-nitrobenzoic acid in ethanol.

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate (typically 4-5 equivalents) in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the solution of 2-chloro-4-nitrobenzoic acid with stirring. The reaction may be exothermic and require cooling in an ice bath.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by adding a solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.

-

Combine the filtrate and the washings, and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-amino-2-chlorobenzoic acid. The crude product can be further purified by recrystallization.[2]

Step 2: Amide Coupling to Yield this compound

The formation of the amide bond between the carboxylic acid of 4-amino-2-chlorobenzoic acid and the amine of 2-aminoethanol is a crucial step. Direct condensation is generally not efficient due to the formation of ammonium carboxylate salts.[3] Therefore, the use of coupling reagents is necessary to activate the carboxylic acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[4][5][6]

Experimental Protocol: Amide Coupling using HATU

This protocol outlines a general procedure for the amide coupling reaction.

Materials:

-

4-amino-2-chlorobenzoic acid

-

2-aminoethanol

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chlorobenzoic acid in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add 2-aminoethanol (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Characterization

A comprehensive characterization of the synthesized this compound would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene groups of the hydroxyethyl moiety, and the amine and hydroxyl protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the primary amine and the amide, the O-H stretch of the alcohol, the C=O stretch of the amide, and C-Cl stretch.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) would be used to determine the purity of the final compound.

Potential Biological and Pharmacological Significance

While there is no specific biological data available for this compound, the benzamide scaffold is prevalent in many biologically active compounds.[7] Structurally related chloro-substituted hydroxybenzamides have been investigated for their antimicrobial activities. A study on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides reported in vitro activity against various mycobacterial, bacterial, and fungal strains.[8][9] These compounds were found to have biological activity comparable to or higher than standard drugs like isoniazid and ciprofloxacin.[8][9]

Furthermore, 2-aminobenzamide derivatives are known to act as histone deacetylase (HDAC) inhibitors, a class of enzymes involved in epigenetic regulation and a target for cancer therapy.[10] The presence of the amino group on the phenyl ring of this compound suggests that it could be explored for similar activities.

The primary metabolite of the local anesthetic 2-Chloroprocaine is 4-amino-2-chlorobenzoic acid, indicating that this structural motif is recognized and processed by biological systems.[11]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for similar compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential significance of this compound. While specific experimental data for this compound is limited, the provided synthetic protocols, based on well-established chemical reactions, offer a reliable pathway for its preparation. The structural similarities to known biologically active molecules suggest that this compound could be a valuable candidate for further investigation in drug discovery and development.

References

- An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid - Benchchem. (URL: )

- 4-Amino-2-chlorobenzoic acid synthesis - ChemicalBook. (URL: )

- 4-Amino-2-chlorobenzoic acid | 2457-76-3 - ChemicalBook. (URL: )

- A Comprehensive Technical Guide to 4-Amino-2-chlorobenzoic Acid - Benchchem. (URL: )

- Amine to Amide (Coupling) - Common Conditions. (URL: )

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

-

Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - NIH. (URL: [Link])

-

4-Chloro-N-(2-hydroxyethyl)benzamide | C9H10ClNO2 | CID 233979 - PubChem. (URL: [Link])

-

Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed. (URL: [Link])

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (URL: )

-

This compound - BIOFOUNT. (URL: [Link])

-

4-amino-N-(2-hydroxyethyl)benzamide | C9H12N2O2 | CID 458761 - PubChem. (URL: [Link])

-

New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed. (URL: [Link])

-

3-amino-2-chloro-N,N-bis(2-hydroxyethyl)benzamide | C11H15ClN2O3 - PubChem. (URL: [Link])

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - ResearchGate. (URL: [Link])

-

Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - NIH. (URL: [Link])

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])

-

Molecules - 4-Amino-N-[2-(diethylamino)ethyl]benzamide - SupraBank. (URL: [Link])

-

4-Amino-2-chloro-N-ethylbenzamide hydrochloride | C9H12Cl2N2O - PubChem. (URL: [Link])

Sources

- 1. 1094559-63-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]

- 6. growingscience.com [growingscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Amino-2-chlorobenzoic acid | 2457-76-3 [chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. The arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. This in-depth technical guide provides a comprehensive, field-proven framework for the structural elucidation of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide, a substituted benzamide of interest in medicinal chemistry. By integrating a suite of powerful analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—this document details not just the "how" but the critical "why" behind each experimental choice. The protocols herein are designed to be self-validating, with each piece of data corroborating the others to build an unassailable structural assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous, multi-faceted approach to the characterization of novel chemical entities.

Introduction: The Imperative of Structural Integrity

This compound (Molecular Formula: C₉H₁₁ClN₂O₂) belongs to the benzamide class of compounds, a scaffold known for its diverse pharmacological activities.[1] The specific placement of the amino, chloro, and N-(2-hydroxyethyl) substituents on the benzamide core is expected to significantly influence its biological activity. Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for any further investigation.

This guide will systematically walk through the process of structural elucidation, starting from the foundational confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity and spatial arrangement.

Foundational Analysis: Mass Spectrometry

Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental composition of a synthesized compound.

Expertise & Rationale

High-resolution mass spectrometry (HRMS) is chosen over standard-resolution MS for its ability to provide a highly accurate mass measurement. This precision allows for the confident determination of the molecular formula, a critical first step in structure elucidation. Electron Ionization (EI) is a common technique for small molecules, often providing valuable fragmentation data.[2] Electrospray Ionization (ESI) is a softer ionization technique that is particularly useful for ensuring the observation of the molecular ion, especially for polar molecules like the target compound.[3]

Predicted Mass and Fragmentation

| Ion | Predicted m/z | Significance |

| [M+H]⁺ | 215.0587 | Protonated molecular ion, confirming the molecular weight. |

| [M-H₂O]⁺ | 197.0481 | Loss of a water molecule from the hydroxyethyl side chain. |

| [C₇H₅ClNO]⁺ | 154.0059 | Cleavage of the amide bond, resulting in the 4-amino-2-chlorobenzoyl cation.[4] |

| [C₇H₄ClO]⁺ | 139.9951 | Subsequent loss of an amino group from the benzoyl cation. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for C₉H₁₁ClN₂O₂. Analyze the fragmentation pattern to identify characteristic losses.[5]

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule.[1] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular structure.

Expertise & Rationale

The choice of a combination of 1D and 2D NMR techniques is deliberate. ¹H NMR provides information on the number and environment of protons. ¹³C NMR reveals the number of unique carbon atoms. 2D NMR experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is vital for piecing together the molecular puzzle.[6][7][8][9][10]

Predicted ¹H and ¹³C NMR Spectral Data

Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.5-7.8 | ~125-135 | d | 1H |

| Aromatic CH | ~6.5-6.8 | ~115-120 | dd | 1H |

| Aromatic CH | ~6.4-6.6 | ~110-115 | d | 1H |

| Amide NH | ~8.0-8.5 | - | t | 1H |

| -CH₂-N | ~3.5-3.8 | ~40-45 | q | 2H |

| -CH₂-O | ~3.7-4.0 | ~60-65 | t | 2H |

| -OH | Variable | - | t | 1H |

| Aromatic C-NH₂ | - | ~145-150 | - | - |

| Aromatic C-Cl | - | ~130-135 | - | - |

| Aromatic C-C=O | - | ~120-125 | - | - |

| Carbonyl C=O | - | ~165-170 | - | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR Acquisition:

-

Acquire a ¹H-¹H COSY spectrum to establish proton-proton couplings.

-

Acquire a ¹H-¹³C HSQC spectrum to identify direct carbon-proton attachments.

-

Acquire a ¹H-¹³C HMBC spectrum to determine long-range (2-3 bond) carbon-proton correlations.

-

-

Data Analysis:

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling relationships.

-

Correlate the cross-peaks in the COSY, HSQC, and HMBC spectra to assemble the molecular fragments.[6]

-

Visualizing NMR Connectivity

Caption: Key 2D NMR correlations for structure elucidation.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Rationale

The vibrational frequencies of chemical bonds are characteristic of the functional groups to which they belong. For this compound, IR spectroscopy will confirm the presence of key functional groups: the amine (N-H), the amide (C=O and N-H), the alcohol (O-H), and the aromatic ring (C-H and C=C).

Expected IR Absorptions

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| Amine N-H Stretch | 3300-3500 | Two sharp bands (asymmetric and symmetric)[11] |

| Alcohol O-H Stretch | 3200-3600 | Broad |

| Amide N-H Stretch | ~3300 | Medium, sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Amide C=O Stretch | 1630-1680 | Strong, sharp |

| Aromatic C=C Bending | 1450-1600 | Medium to weak |

| C-N Stretch | 1250-1335 | Medium[11] |

| C-O Stretch | 1050-1150 | Medium |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a soluble compound, a thin film can be cast onto a salt plate from a volatile solvent.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[12][13][14][15]

Definitive 3D Structure: Single-Crystal X-ray Crystallography (Optional but Recommended)

For an unambiguous determination of the three-dimensional structure, including stereochemistry and crystal packing, single-crystal X-ray crystallography is the gold standard.[16][17][18]

Expertise & Rationale

While spectroscopic methods provide robust evidence for the connectivity of a molecule, X-ray crystallography provides a direct visualization of the atomic positions in space. This can be particularly valuable for confirming the substitution pattern on the aromatic ring and the conformation of the flexible side chain.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[17][19]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

-

Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Integrated Data Analysis and Structure Confirmation

The power of this multi-technique approach lies in the convergence of data from each experiment. The molecular formula from HRMS provides the atomic inventory. NMR spectroscopy pieces together the carbon-hydrogen framework and the connectivity of substituents. IR spectroscopy confirms the presence of the expected functional groups. Finally, X-ray crystallography, if performed, provides the ultimate proof of the three-dimensional structure.

Workflow for Structure Elucidation

Caption: A comprehensive workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By following the detailed protocols and understanding the rationale behind each experimental choice outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel chemical entities. This rigorous approach not only ensures scientific integrity but also provides a solid foundation for all subsequent stages of drug discovery and development.

References

-

Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved from [Link]

-

Lin, H. S., et al. (2018). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Giffard, M., et al. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Li, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-N-(2-hydroxyethyl)benzamide. PubChem. Available at: [Link]

-

Oliveira, C., et al. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Available at: [Link]

-

ResearchGate. (2017). Structural elucidation of a series of benzamide derivatives. ResearchGate. Available at: [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Kaeser, B. S., et al. (2019). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. Available at: [Link]

-

PubChem. (n.d.). 4-amino-N-(2-hydroxyethyl)benzamide. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

-

analyzetest.com. (2021). Interpretation steps of a NMR spectrum. analyzetest.com. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of synthesized aromatic amides (I, II, III and IV). ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). Benzamide. SpectraBase. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

-

ResearchGate. (n.d.). Hydrogen Bonding Interaction between Amide and Alcohols: Dielectric Relaxation and FTIR Study. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

-

National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. CDN. Available at: [Link]

-

WebSpectra. (n.d.). IR Absorption Table. WebSpectra. Available at: [Link]

- Supporting Information. (n.d.). 25 - Supporting Information.

-

University of Colorado Boulder. (n.d.). IR: amines. University of Colorado Boulder. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. analyzetest.com [analyzetest.com]

- 10. emerypharma.com [emerypharma.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. excillum.com [excillum.com]

- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

Foreword

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide. The strategic placement of an amino group, a chloro substituent, and an N-hydroxyethyl moiety suggests a molecule designed with nuanced physicochemical properties aimed at specific biological interactions. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, synthesis, potential biological significance, and safe handling protocols.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2][3] The nomenclature is derived from the parent benzamide structure. The carbon atom of the carbonyl group is designated as position 1 of the benzene ring. Consequently, the chloro and amino groups are located at positions 2 and 4, respectively. The "N-" prefix indicates that the (2-hydroxyethyl) group is substituted on the nitrogen atom of the amide.[2]

The structure is elucidated as follows:

Caption: 2D structure of this compound.

Physicochemical Properties

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₉H₁₁ClN₂O₂ | - |

| Molecular Weight | 214.65 g/mol | - |

| Hydrogen Bond Donors | 3 (amino, amide N-H, hydroxyl) | Calculated |

| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, amino nitrogen, hydroxyl oxygen) | Calculated |

| Predicted Solubility | Sparingly soluble in water, soluble in polar organic solvents | Chemical intuition based on structure |

| Predicted Melting Point | Likely >150 °C | Based on related structures like 4-amino-2-chlorobenzoic acid (211 °C)[5] |

Synthesis and Manufacturing

The synthesis of this compound can be logically approached via a two-step process, starting from a commercially available precursor. The overall strategy involves the formation of an amide bond between a substituted benzoic acid and an amino alcohol.

Step 1: Synthesis of 4-Amino-2-chlorobenzoic Acid

The key starting material is 4-amino-2-chlorobenzoic acid.[6][7] This intermediate is typically synthesized via the reduction of 2-chloro-4-nitrobenzoic acid.[8][9] This transformation is a standard procedure in organic synthesis, often employing catalytic hydrogenation or metal-based reducing agents.

Experimental Protocol: Reduction of 2-Chloro-4-nitrobenzoic Acid [9]

-

Materials: 2-chloro-4-nitrobenzoic acid, a reducing agent (e.g., NaBH₄ with a catalyst like Ag/MMT, or SnCl₂/HCl), and a suitable solvent (e.g., isopropanol or ethanol).

-

Procedure:

-

The nitro-substituted benzoic acid is dissolved or suspended in the chosen solvent.

-

The reducing agent is added portion-wise, controlling the reaction temperature as the reduction is often exothermic.

-

The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up by filtration to remove the catalyst (if applicable), followed by pH adjustment to precipitate the product.

-

The crude 4-amino-2-chlorobenzoic acid is then purified by recrystallization.

-

Step 2: Amide Coupling to form the Final Product

The final step is the formation of the amide bond between 4-amino-2-chlorobenzoic acid and ethanolamine. A common and efficient method for this is to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[10][11]

Experimental Protocol: Synthesis of this compound

-

Materials: 4-amino-2-chlorobenzoic acid, thionyl chloride (SOCl₂), ethanolamine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Acyl Chloride Formation: 4-amino-2-chlorobenzoic acid is reacted with an excess of thionyl chloride, often with gentle heating, to form 4-amino-2-chlorobenzoyl chloride. The excess thionyl chloride can be removed under reduced pressure. This step must be performed under anhydrous conditions as the acyl chloride is moisture-sensitive.[12]

-

Amidation: The crude acyl chloride is dissolved in an anhydrous solvent. In a separate flask, ethanolamine and the base are dissolved in the same solvent and cooled in an ice bath. The acyl chloride solution is then added dropwise to the ethanolamine solution with vigorous stirring.

-

Reaction Monitoring and Work-up: The reaction is typically rapid and can be monitored by TLC. Once complete, the reaction mixture is washed with water and brine to remove the base's hydrochloride salt and any unreacted ethanolamine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography or recrystallization to yield the final this compound.

-

Caption: General workflow for the synthesis of the title compound.

Potential Applications and Biological Activity

While direct biological studies on this compound are not widely published, the benzamide class of molecules is rich in biological activity.[13] Derivatives of aminobenzamides have been investigated for a range of therapeutic applications.

-

Antimicrobial Agents: Various substituted 2-aminobenzamide derivatives have shown moderate to good activity against several bacterial and fungal strains.[14][15] The specific substitution pattern on the aromatic ring and the amide nitrogen is crucial for the potency and spectrum of activity.

-

Anticancer and Enzyme Inhibition: The aminobenzamide scaffold is present in molecules designed as enzyme inhibitors. For example, derivatives have been explored as inhibitors of Mycobacterium tuberculosis QcrB, a component of the electron transport chain.[16] The substitutions on the benzamide core are critical for activity and selectivity.

-

CNS Activity: Certain benzamides, like sulpiride and amisulpride, are used as antipsychotic agents, primarily acting as dopamine receptor antagonists.[13]

The combination of the 4-amino and 2-chloro substituents on the benzene ring, along with the N-(2-hydroxyethyl) side chain, presents a unique pharmacophore that could be explored for various biological targets. The hydroxyl group can participate in hydrogen bonding with protein active sites, while the amino and chloro groups modulate the electronic properties and binding interactions of the aromatic ring.

Safety and Handling

Specific toxicology data for this compound is not available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity of unknown toxicity. The safety information provided here is extrapolated from data on related benzamide and aniline compounds.

-

Hazard Identification: Based on related compounds, it may cause skin and serious eye irritation.[14][15] Harmful if swallowed or inhaled is also a potential hazard.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage and Disposal: Store in a tightly closed container in a dry and well-ventilated place. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specifically substituted benzamide with potential for further investigation in medicinal chemistry and materials science. This guide has outlined its chemical identity, a logical and experimentally sound synthetic pathway, and its potential biological relevance based on the activities of structurally similar compounds. While specific experimental data for this molecule is sparse, the foundational chemical principles and data from related structures provide a solid framework for researchers to safely synthesize, handle, and explore the properties and applications of this compound. Rigorous characterization and biological evaluation are necessary next steps to fully unlock its potential.

References

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. (2023-01-22). Available from: [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

-

Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3678-3690. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2025-10-16). Available from: [Link]

-

Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. (2024-01-29). Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

-

ResearchGate. biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2025-08-10). Available from: [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

-

ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025-07-03). Available from: [Link]

-

Pharmaguideline. Benzamides: Sulpiride. Available from: [Link]

-

PubChem. 4-Amino-2-chlorobenzoic acid. Available from: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016-11-28). Available from: [Link]

-

YouTube. A Level Chemistry Reactions of Acyl Chlorides. (2018-10-17). Available from: [Link]

-

YouTube. reaction of enamines and acid chlorides. (2019-01-18). Available from: [Link]

-

Chemistry Stack Exchange. What is the numbering of substituted benzene derivatives according to IUPAC nomenclature?. (2016-06-11). Available from: [Link]

-

YouTube. Naming Benzene Ring Derivatives - Aromatic Compounds. (2018-05-06). Available from: [Link]

-

University of California, Davis. Intermediate IUPAC Nomenclature VII. Available from: [Link]

-

University of Illinois. Nomenclature of substituted benzene rings. (2010-10-05). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-氨基-2-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide molecular weight

An In-depth Technical Guide to 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted benzamide of interest in chemical and pharmaceutical research. The document details its physicochemical properties, with a primary focus on its molecular weight. Additionally, it outlines a proposed synthetic pathway, analytical characterization methods, and essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge for further investigation and application of this compound.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C9H11ClN2O2 | - |

| Molecular Weight | 214.65 g/mol | - |

| CAS Number | Not available | - |

| Related Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-amino-N-(2-hydroxyethyl)benzamide | C9H12N2O2 | 180.20[1] |

| 4-Chloro-N-(2-hydroxyethyl)benzamide | C9H10ClNO2 | 199.63[2][3] |

| 2-Amino-4-chlorobenzamide | C7H7ClN2O | 170.60[4] |

| 4-Amino-2-chloro-N-ethylbenzamide hydrochloride | C9H12Cl2N2O | 235.11[5] |

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

-

Activation of Carboxylic Acid: 4-amino-2-chlorobenzoic acid is converted to its more reactive acyl chloride derivative. This is typically achieved by refluxing with thionyl chloride (SOCl₂), often in an inert solvent. The excess thionyl chloride is then removed under reduced pressure.

-

Amidation: The resulting 4-amino-2-chloro-benzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath before the dropwise addition of ethanolamine. A base, such as triethylamine or pyridine, is often included to neutralize the HCl byproduct.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with dilute acid, base, and brine to remove unreacted starting materials and byproducts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the expected signals for the aromatic protons, the ethyl bridge, and the amide and hydroxyl groups.

-

Mass Spectrometry (MS): MS analysis will verify the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (214.65 g/mol ).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the N-H stretches of the amine and amide, the O-H stretch of the alcohol, and the C=O stretch of the amide.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling substituted benzamides should be followed. Related compounds are known to cause skin and eye irritation. [6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [8][9]Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. [3]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Potential Applications and Research Directions

Substituted benzamides are a class of compounds with a wide range of biological activities and applications in medicinal chemistry. For instance, some benzamides are used as antiemetics, antipsychotics, and gastroprokinetic agents. The structural features of this compound, including the substituted aromatic ring and the flexible side chain, make it a candidate for screening in various biological assays.

Potential areas for future research include:

-

Antimicrobial Activity: The synthesis and evaluation of related benzamide complexes have shown antibacterial properties. [10]* Enzyme Inhibition: The benzamide moiety is a common scaffold in the design of enzyme inhibitors.

-

Materials Science: Benzamide derivatives can be used as precursors in the synthesis of polymers and other advanced materials.

Conclusion

This technical guide has provided a detailed overview of this compound, with a central focus on its molecular weight of 214.65 g/mol . While direct experimental data for this compound is limited, this guide offers a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from structurally related molecules. Further research is warranted to fully elucidate its properties and explore its potential applications.

References

-

PubChem. 4-Chloro-N-(2-hydroxyethyl)benzamide. [Link]

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet - P-AMINO BENZAMIDE. [Link]

-

PubChem. 4-amino-N-(2-hydroxyethyl)benzamide. [Link]

-

PubChem. 4-Amino-2-chloro-N-ethylbenzamide hydrochloride. [Link]

-

PubChem. 3-amino-2-chloro-N,N-bis(2-hydroxyethyl)benzamide. [Link]

-

Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. [Link]

-

MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

Sources

- 1. 4-amino-N-(2-hydroxyethyl)benzamide | C9H12N2O2 | CID 458761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-N-(2-hydroxyethyl)benzamide | C9H10ClNO2 | CID 233979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 2-Amino-4-chlorobenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Amino-2-chloro-N-ethylbenzamide hydrochloride | C9H12Cl2N2O | CID 47000809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility Profile of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

Document ID: AC2HEB-SP-20260121 Version: 1.0 For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility profile of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide, a key intermediate in pharmaceutical synthesis. An understanding of a compound's solubility is a critical prerequisite for effective process development, formulation design, and ensuring reproducible biological activity. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes the foundational principles and robust experimental methodologies required to generate a complete and reliable solubility profile. We present detailed, field-proven protocols for determining thermodynamic equilibrium and kinetic solubility, methodologies for assessing pH-dependent solubility, and a discussion on the potential impact of polymorphism, drawing parallels from structurally related molecules. This document is structured to provide both the theoretical underpinnings and the practical, step-by-step guidance necessary for any research, development, or manufacturing professional to establish an authoritative solubility dossier for this compound.

Introduction: The Imperative of Solubility Characterization

In the landscape of pharmaceutical development and chemical manufacturing, solubility is a fundamental physicochemical property that dictates the ultimate utility and performance of a chemical entity. For an active pharmaceutical ingredient (API) or a critical intermediate like this compound, a poorly defined solubility profile can lead to significant downstream challenges, including inefficient reaction and purification schemes, problematic formulation development, and inconsistent bioavailability.

This guide serves as a senior-level manual for the comprehensive evaluation of the solubility of this compound. The narrative is built on a foundation of scientific integrity, explaining not just what to do, but why specific experimental choices are made. We will dissect the concepts of thermodynamic and kinetic solubility, provide validated protocols for their determination, and explore the critical environmental factors—namely pH and the solid-state form of the material—that modulate this property.

Foundational Physicochemical Properties

Before embarking on solubility studies, a baseline characterization of the molecule is essential. The following table summarizes key identifiers and computed properties for this compound. It is critical to note that experimental verification of these values is a prerequisite for any formal development program.

| Property | Value / Predicted Value | Source & Notes |

| IUPAC Name | This compound | N/A |

| CAS Number | 1094559-63-3 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | Calculated |

| Predicted pKa (Basic) | ~3.5 - 4.5 (for the 4-amino group) | Inferred from similar anilines. |

| Predicted pKa (Acidic) | ~16 - 17 (for the amide N-H) | Inferred from similar benzamides. |

| Predicted LogP | ~1.0 - 1.5 | Based on computational models. |

Note: The predicted values are for guidance and must be experimentally confirmed. The basicity of the 4-amino group is the most significant feature for its pH-dependent aqueous solubility.

Thermodynamic Equilibrium Solubility: The Gold Standard

Thermodynamic solubility represents the true saturation point of a compound in a solvent at equilibrium. It is the most rigorous and fundamental solubility value, essential for physicochemical databases and thermodynamic modeling. The shake-flask method is the universally accepted gold-standard for this determination[2].

Causality: Why the Shake-Flask Method Ensures Trustworthiness

The shake-flask method is designed as a self-validating system. By introducing an excess of the solid compound to the solvent, we create a scenario where the dissolution and precipitation processes are forced to reach a dynamic equilibrium. The extended incubation period (typically 24-72 hours) is not arbitrary; it is the time required to ensure that the system is no longer kinetically driven and has settled at its lowest energy state. Sampling at multiple time points to confirm a concentration plateau provides undeniable evidence that equilibrium has been achieved[2].

Experimental Protocol: Shake-Flask Determination

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified solvent system.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, Ethanol, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated HPLC-UV method for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. A visible excess of solid must remain at the end of the experiment.

-

Solvent Addition: Accurately dispense 1.0 mL of the desired solvent into the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker set to a consistent agitation speed (e.g., 250 rpm) at a controlled temperature (e.g., 25 °C or 37 °C).

-

Time-Point Sampling: Equilibrate for at least 24 hours. To ensure equilibrium has been reached, take samples at 24h, 48h, and optionally 72h.

-

Phase Separation: Prior to analysis, centrifuge the vials at high speed (e.g., 14,000 rpm for 20 minutes) to pellet all undissolved solid. This step is critical to avoid artificially inflating the measured concentration.

-

Sample Collection & Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute the sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. A robust method for benzamides often uses a C18 column with a mobile phase of acetonitrile and water, with UV detection around 254 nm[1].

Workflow Visualization

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Kinetic Solubility: A High-Throughput Assessment

In early drug discovery, speed is paramount. Kinetic solubility assays provide a rapid assessment of a compound's dissolution characteristics under non-equilibrium conditions[3][4][5]. The method involves adding a concentrated DMSO stock solution to an aqueous buffer, which can lead to supersaturation and precipitation[6][7].

Causality: The DMSO Precipitation Method

This assay mimics the scenario where a compound formulated in a solubilizing excipient is introduced into an aqueous physiological environment. The resulting value is not a true thermodynamic constant but is highly relevant for predicting potential precipitation issues in in vitro assays or upon administration. It is a pragmatic, high-throughput screen to flag compounds with potential solubility liabilities early in the discovery process[3][5].

Experimental Protocol: DMSO Precipitation Method

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

10 mM stock solution of the compound in 100% DMSO.

-

Aqueous buffer (e.g., PBS, pH 7.4).

-

96-well plates (filtration and collection plates).

-

Plate shaker.

-

Plate reader (UV-Vis) or LC-MS for quantification.

Step-by-Step Methodology:

-

Stock Solution Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL) to achieve the target final concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours).

-

Filtration: Filter the solution through a 96-well filtration plate to remove any precipitate.

-

Quantification: Quantify the concentration of the compound in the filtrate using a suitable analytical method, comparing the result to standards prepared in a DMSO/buffer mixture.

Critical Factor Analysis: pH and Polymorphism

pH-Dependent Solubility

The 4-amino group on the benzamide ring makes this compound a weak base. Its aqueous solubility is therefore expected to be highly dependent on the pH of the medium.

Mechanistic Principle:

-

At low pH (pH < pKa): The amino group becomes protonated (-NH₃⁺). The resulting cationic species is an ion, which exhibits significantly higher solubility in polar solvents like water due to favorable ion-dipole interactions.

-

At high pH (pH > pKa): The amino group is in its neutral, free base form (-NH₂). This form is less polar, and its solubility is governed by the less soluble neutral molecule, which is expected to be significantly lower.

This relationship can be experimentally determined by performing the thermodynamic shake-flask solubility protocol across a range of buffered solutions (e.g., from pH 2 to pH 10).

Expected Data Presentation:

| Buffer pH | Expected Solubility Trend | Predominant Molecular Species |

| 2.0 | High | Ionized (Cationic Salt) |

| 5.0 | Intermediate | Mixture of Ionized and Neutral |

| 7.4 | Low | Neutral (Free Base) |

| 9.0 | Low | Neutral (Free Base) |

The Impact of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms[8]. Different polymorphs of the same compound can have vastly different physical properties, including melting point, stability, and, critically, solubility.

Authoritative Insight: While no specific polymorphs have been documented for this compound, studies on the structurally similar 2-chlorobenzamide have identified at least two polymorphic forms[9][10][11]. This strongly suggests that the target compound may also exhibit polymorphism. Metastable polymorphs, having higher internal energy, are generally more soluble than their stable counterparts. It is imperative that the solid form of the material used for all solubility experiments be characterized (e.g., by XRPD, DSC) and documented. Failure to control for polymorphism can lead to significant, inexplicable variability in solubility results.

Logical Relationship Diagram:

Caption: Interplay of Factors Governing Solubility.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the comprehensive characterization of the solubility profile of this compound. While direct experimental data for this compound is scarce, the application of the robust, validated methodologies outlined herein—including the gold-standard shake-flask method for thermodynamic solubility and rapid kinetic assays for early-stage assessment—will generate a reliable and authoritative data package. The critical influence of pH, stemming from the ionizable 4-amino group, and the potential for polymorphism, as suggested by structural analogues, must be thoroughly investigated to build a complete and trustworthy solubility profile. Adherence to these principles and protocols will empower researchers to make informed decisions in process chemistry, formulation, and overall drug development.

References

- BenchChem (2025). "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

- Enamine (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

-

Stephenson, G. A., et al. (2016). Polymorphism in 2-Chlorobenzamide: Run of the Mill or Not? Crystal Growth & Design. [Link]

-

ResearchGate (2025). Solubility determination and modelling of benzamide in organic solvents. [Link]

- BenchChem (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.

- AxisPharm (n.d.). Kinetic Solubility Assays Protocol.

-

Kato, Y., Takaki, Y., & Sakurai, K. (1974). Polymorphism and disordered structures of o-chlorobenzamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. [Link]

- Dissolution Technologies (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Avdeef, A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research. [Link]

-

National Center for Biotechnology Information (n.d.). 4-amino-N-(2-hydroxyethyl)benzamide. PubChem Compound Summary for CID 458761. [Link]

-

National Center for Biotechnology Information (n.d.). 3-amino-2-chloro-N,N-bis(2-hydroxyethyl)benzamide. PubChem Compound Summary for CID 112575679. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. pubs.acs.org [pubs.acs.org]

Potential biological activity of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 4-Amino-2-Chloro-N-(2-hydroxyethyl)benzamide Derivatives

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide focuses on the therapeutic potential of a specific, yet underexplored, class of derivatives based on the this compound core. We provide a comprehensive framework for the synthesis, characterization, and in-vitro biological evaluation of these compounds. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols for assessing cytotoxicity, antimicrobial efficacy, and anti-inflammatory activity. Furthermore, it delves into the causal mechanisms and key signaling pathways that these derivatives are likely to modulate, supported by authoritative references and visual diagrams to facilitate understanding. The objective is to equip research teams with the foundational knowledge and practical methodologies required to systematically investigate this promising class of molecules and identify lead compounds for future therapeutic development.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives are a privileged class of compounds in pharmaceutical science, with their structural motifs present in approximately 25% of top-selling drugs. Their prevalence is due to the amide bond's unique chemical stability and its capacity to form crucial hydrogen bond interactions with biological targets. This versatility has led to the development of benzamides with a broad spectrum of biological activities, including anticonvulsant, analgesic, antitumor, antioxidant, antibacterial, and antifungal effects.[1]

The specific scaffold, this compound, presents several key features for targeted drug design:

-

The Benzamide Core: Serves as a robust platform for molecular interactions.

-

4-Amino Group: A key site for potential hydrogen bonding and can be a critical determinant of receptor affinity.[3]

-

2-Chloro Substituent: This electron-withdrawing group can significantly influence the electronic properties of the aromatic ring, affecting binding affinity and metabolic stability.

-

N-(2-hydroxyethyl) Side Chain: The hydroxyl group offers a potential point for hydrogen bonding and can improve aqueous solubility, a favorable pharmacokinetic property.

This guide outlines a systematic approach to exploring the therapeutic potential of novel derivatives built upon this core structure.

Synthesis and Characterization of Derivatives